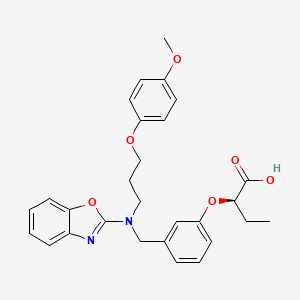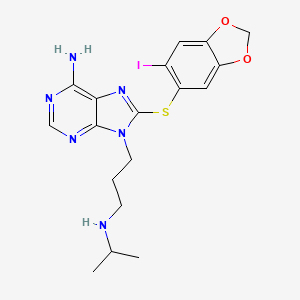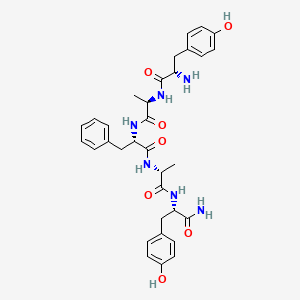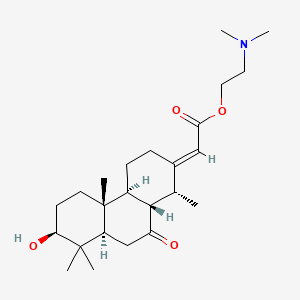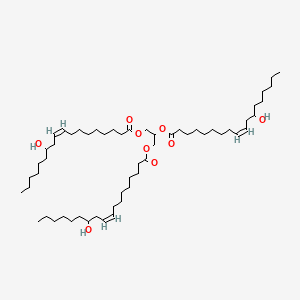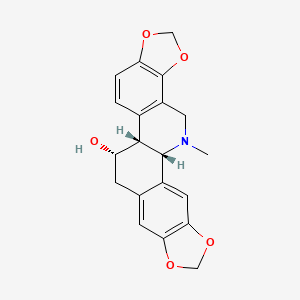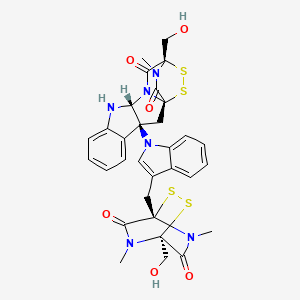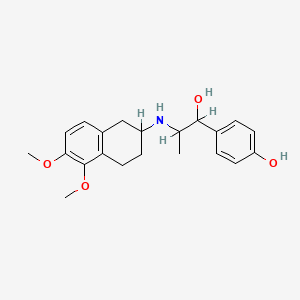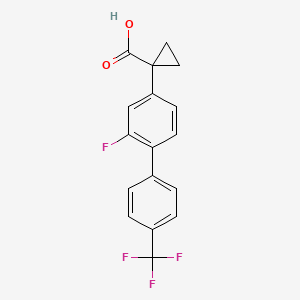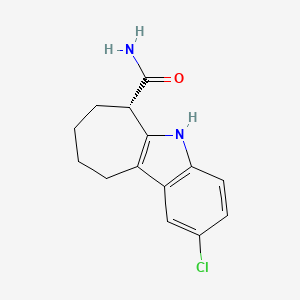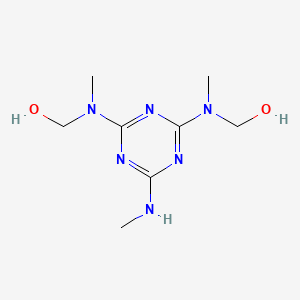
Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-
Overview
Description
CB7646, also known as bis-N-(hydroxymethyl)trimethylmelamine, is a synthetic analogue of trimelamol. It is a stable compound with favorable formulation characteristics, making it a promising candidate for antitumor applications. CB7646 has shown significant in vitro and in vivo antitumor activity, particularly in human ovarian and breast cancer xenograft models .
Preparation Methods
Synthetic Routes and Reaction Conditions
CB7646 is synthesized through a series of chemical reactions involving the hydroxymethylation of trimethylmelamine. The process typically involves the following steps:
Hydroxymethylation: Trimethylmelamine is reacted with formaldehyde in the presence of a base to introduce hydroxymethyl groups.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure CB7646.
Industrial Production Methods
The industrial production of CB7646 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxymethylation: Large quantities of trimethylmelamine are reacted with formaldehyde under controlled conditions.
Purification and Formulation: The product is purified and formulated into a stable form suitable for pharmaceutical applications.
Chemical Reactions Analysis
CB7646 undergoes various chemical reactions, including:
Oxidation: CB7646 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: CB7646 can undergo substitution reactions where hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: Oxidized derivatives of CB7646.
Reduction Products: Reduced forms of CB7646.
Substitution Products: Compounds with different functional groups replacing the hydroxymethyl groups.
Scientific Research Applications
CB7646 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying hydroxymethylation reactions and their mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antitumor properties, particularly in treating ovarian and breast cancers.
Industry: Potential applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
CB7646 exerts its effects through several mechanisms:
DNA Inhibition: CB7646 acts as a DNA inhibitor, interfering with DNA replication and transcription.
DNA Alkylation: The compound alkylates DNA, leading to the formation of cross-links and DNA damage.
Cell Cycle Arrest: CB7646 induces cell cycle arrest, preventing cancer cells from proliferating.
Molecular Targets and Pathways
DNA: CB7646 targets DNA, leading to its inhibition and alkylation.
Cell Cycle Pathways: The compound affects cell cycle regulatory pathways, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
CB7646 is compared with other similar compounds, such as trimelamol and hexamethylmelamine:
Trimelamol: CB7646 is a stable analogue of trimelamol with improved formulation characteristics and similar antitumor activity.
Hexamethylmelamine: CB7646 does not require bioactivation, unlike hexamethylmelamine, making it more effective in certain applications.
List of Similar Compounds
- Trimelamol
- Hexamethylmelamine
CB7646 stands out due to its stability, favorable formulation characteristics, and significant antitumor activity, making it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
104880-54-8 |
|---|---|
Molecular Formula |
C8H16N6O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
[[4-[hydroxymethyl(methyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]-methylamino]methanol |
InChI |
InChI=1S/C8H16N6O2/c1-9-6-10-7(13(2)4-15)12-8(11-6)14(3)5-16/h15-16H,4-5H2,1-3H3,(H,9,10,11,12) |
InChI Key |
PWSXIPDXINQUKQ-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |
Canonical SMILES |
CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
is-N-(hydroxymethyl)trimethylmelamine CB 7646 CB-7646 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

